6-(Pyrazin-2-YL)thieno[3,2-B]pyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Pyrazin-2-YL)thieno[3,2-B]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the class of thienopyridines. These compounds are characterized by a thiophene ring fused to a pyridine ring, with a pyrazine substituent at the 2-position and a carboxylic acid group at the 3-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Pyrazin-2-YL)thieno[3,2-B]pyridine-3-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of a suitable precursor, such as a 2-aminopyridine derivative, with a thiophene derivative under acidic conditions. The reaction is often catalyzed by a Lewis acid, such as aluminum chloride, to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 6-(Pyrazin-2-YL)thieno[3,2-B]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Alkylated pyrazine derivatives.
Wissenschaftliche Forschungsanwendungen
6-(Pyrazin-2-YL)thieno[3,2-B]pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Wirkmechanismus
The mechanism of action of 6-(Pyrazin-2-YL)thieno[3,2-B]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from synthesizing essential proteins. The compound’s structure allows it to fit into the enzyme’s active site, blocking substrate access and leading to the inhibition of bacterial growth .
Vergleich Mit ähnlichen Verbindungen
Thieno[2,3-B]pyridine-2-carboxamidine: Another thienopyridine derivative with similar structural features but different functional groups.
Pyrazine-2-carboxamide: A simpler pyrazine derivative with known anti-tubercular activity.
Uniqueness: 6-(Pyrazin-2-YL)thieno[3,2-B]pyridine-3-carboxylic acid is unique due to its combination of a thienopyridine core with a pyrazine substituent, which imparts distinct electronic properties and reactivity. This makes it a versatile compound for various applications in medicinal chemistry and material science .
Eigenschaften
CAS-Nummer |
959245-38-6 |
---|---|
Molekularformel |
C12H7N3O2S |
Molekulargewicht |
257.27 g/mol |
IUPAC-Name |
6-pyrazin-2-ylthieno[3,2-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H7N3O2S/c16-12(17)8-6-18-10-3-7(4-15-11(8)10)9-5-13-1-2-14-9/h1-6H,(H,16,17) |
InChI-Schlüssel |
SYWURKUJLIHSRR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C=N1)C2=CC3=C(C(=CS3)C(=O)O)N=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.